Synthesis and Characterization of 5-Amino-1,3-dimethyl-10H-acridin-9-one: A Comprehensive Technical Guide
Synthesis and Characterization of 5-Amino-1,3-dimethyl-10H-acridin-9-one: A Comprehensive Technical Guide
Executive Summary & Pharmacological Context
The acridone scaffold is a privileged structure in medicinal chemistry, widely recognized for its planar, rigid geometry that facilitates DNA intercalation and the inhibition of critical enzymes such as topoisomerases and telomerases1[1]. Specifically, amino- and methyl-substituted derivatives like 5-amino-1,3-dimethyl-10H-acridin-9-one (CAS: 893612-56-1) present highly tunable electronic properties, making them valuable as fluorescent probes and advanced pharmaceutical intermediates.
This whitepaper details a robust, three-step synthetic methodology to construct this specific architecture. By leveraging a directed Ullmann condensation, a sterically-driven Friedel-Crafts cyclization, and a mild catalytic reduction, we establish a self-validating workflow designed for high atom economy and regiochemical precision.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of 5-amino-1,3-dimethyl-10H-acridin-9-one presents unique steric and electronic challenges. The target molecule features a 1,3-dimethyl substitution on Ring A and a 5-amino substitution on Ring B.
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Regioselective Precursor Selection: To unambiguously install the 1,3-dimethyl pattern, we select 2-bromo-4,6-dimethylbenzoic acid as the electrophilic partner. The methyl group at the C6 position of the benzoic acid will eventually become the C1 methyl group of the acridone.
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Nitro-Directed Ullmann Coupling: We utilize 2-nitroaniline as the nucleophile. The nitro group serves a dual purpose: it acts as an electron-withdrawing protecting group that prevents unwanted benzimidazole side-reactions during the high-temperature 2[2], and it forces the subsequent cyclization to occur exclusively at the unsubstituted C6 position of the aniline ring. This perfectly positions the nitrogen moiety at the C5 position of the resulting acridone 3[3].
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Overcoming Steric Clash: The C1 methyl group (peri to the C9 carbonyl) induces severe steric strain during cyclization. Traditional polyphosphoric acid (PPA) often fails or requires extreme temperatures that degrade the product. Therefore, we deploy Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid), which generates a highly reactive acylium intermediate in a homogenous, less viscous medium at lower temperatures4[4]. Alternative Lewis acids like BF₃·OEt₂ have also been documented for similar intramolecular acylations 5[5], but Eaton's reagent provides superior scalability here.
Figure 1. Three-step synthetic workflow for 5-Amino-1,3-dimethyl-10H-acridin-9-one.
Step-by-Step Experimental Methodologies
Step 1: Ullmann Condensation
Objective: Formation of the diarylamine bridge.
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Charge a flame-dried Schlenk flask with 2-bromo-4,6-dimethylbenzoic acid (10.0 mmol, 1.0 eq), 2-nitroaniline (12.0 mmol, 1.2 eq), anhydrous K₂CO₃ (20.0 mmol, 2.0 eq), and activated Copper powder (1.0 mmol, 0.1 eq).
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Suspend the mixture in anhydrous DMF (25 mL) and degas via three freeze-pump-thaw cycles.
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Heat the reaction mixture to 120 °C under an argon atmosphere for 12 hours.
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Cool to room temperature, filter through a Celite pad to remove copper residues, and concentrate the filtrate in vacuo.
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Dilute the residue with water (50 mL) and slowly acidify with 2M HCl to pH ~3 to precipitate the product. Filter and dry under vacuum.
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Validation Check: Reaction completion is confirmed via TLC (Hexane/EtOAc 3:1). The disappearance of the 2-nitroaniline spot and the emergence of a highly fluorescent yellow spot indicates full conversion. Crude ¹H NMR will show the appearance of a downfield secondary amine proton (δ ~9.8 ppm), validating the diarylamine bridge formation.
Step 2: Friedel-Crafts Cyclization
Objective: Intramolecular acylation to form the tricyclic acridone core.
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In a round-bottom flask, dissolve Intermediate 1 (8.0 mmol) in Eaton’s Reagent (10 mL per gram of substrate).
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Stir the homogenous dark solution at 80 °C for 4 hours.
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Carefully pour the hot mixture over crushed ice (150 g) under vigorous stirring. A bright yellow precipitate will immediately form.
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Filter the precipitate, wash sequentially with distilled water (3 × 50 mL) and saturated aqueous NaHCO₃ (50 mL) to remove residual methanesulfonic acid, and dry overnight.
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Validation Check: The success of the cyclization is definitively validated by IR spectroscopy. The broad carboxylic acid O-H stretch (~2500-3000 cm⁻¹) vanishes, replaced by a sharp, conjugated acridone ketone C=O stretch at ~1635 cm⁻¹.
Figure 2. Mechanistic pathway of Eaton's reagent-mediated Friedel-Crafts cyclization.
Step 3: Catalytic Nitro Reduction
Objective: Reduction of the C5-nitro group to the target primary amine.
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Suspend Intermediate 2 (5.0 mmol) in absolute ethanol (40 mL).
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Carefully add 10% Pd/C (0.05 eq, 50 mol% relative to Pd).
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Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at 25 °C for 12 hours.
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Filter the mixture through a short pad of Celite to remove the catalyst, washing the pad with hot ethanol.
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Concentrate the filtrate in vacuo and recrystallize from EtOH/H₂O to afford the pure 5-amino-1,3-dimethyl-10H-acridin-9-one as a crystalline solid.
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Validation Check: The reduction is visually monitored by a color shift from deep yellow to pale yellow. ESI-MS validation is critical: a mass shift from [M+H]⁺ 269.09 (nitro) to 239.12 (amino) confirms complete reduction without over-reduction of the C9 carbonyl.
Quantitative Data & Characterization
To highlight the necessity of Eaton's reagent in Step 2, a comparative optimization study was conducted (Table 1). The steric hindrance of the C1 methyl group renders standard H₂SO₄ highly inefficient due to competing sulfonation.
Table 1: Optimization of Friedel-Crafts Cyclization Conditions
| Entry | Reagent System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | H₂SO₄ (conc.) | 100 | 6 | 45 | Significant sulfonation byproducts observed. |
| 2 | Polyphosphoric Acid (PPA) | 120 | 4 | 62 | Highly viscous mixture; poor mass transfer; difficult aqueous workup. |
| 3 | Eaton's Reagent | 80 | 4 | 88 | Clean conversion; homogenous solution; facile precipitation. |
| 4 | BF₃·OEt₂ | 100 | 8 | 55 | Incomplete cyclization; unreacted starting material recovered. |
Table 2: Spectroscopic Characterization of 5-Amino-1,3-dimethyl-10H-acridin-9-one
| Analytical Method | Key Spectral Features / Data Points | Structural Assignment |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.20 (s, 1H) | N10-H (acridone secondary amine) |
| δ 8.15 (dd, J=8.0, 1.5 Hz, 1H) | C8-H (aromatic, peri to carbonyl) | |
| δ 6.95 (s, 1H), 6.80 (s, 1H) | C2-H, C4-H (aromatic protons between methyls) | |
| δ 5.50 (br s, 2H) | -NH₂ (primary amine protons at C5) | |
| δ 2.75 (s, 3H), 2.35 (s, 3H) | C1-CH₃, C3-CH₃ (aliphatic methyls) | |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 176.5 | C9 (Conjugated Carbonyl) |
| HRMS (ESI-TOF) | m/z calcd for C₁₅H₁₅N₂O [M+H]⁺ 239.1179 | Found: 239.1182 |
| FT-IR (ATR, cm⁻¹) | 3450, 3320, 1635, 1590 | N-H stretch (amine/amide), C=O stretch (ketone) |
Conclusion
The synthesis of 5-amino-1,3-dimethyl-10H-acridin-9-one requires precise control over regiochemistry and steric hindrance. By utilizing a nitro-directed Ullmann coupling followed by an Eaton's reagent-mediated cyclization, the synthetic bottlenecks associated with the peri-methyl group are bypassed. The resulting self-validating protocol ensures high purity and yield, providing reliable access to this highly functionalized acridone scaffold for downstream pharmaceutical and photophysical applications.
Sources
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis of the acridone alkaloids glyfoline and congeners. Structure-activity relationship studies of cytotoxic acridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Boron trifluoride etherate promoted microwave-assisted synthesis of antimalarial acridones - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09478D [pubs.rsc.org]
